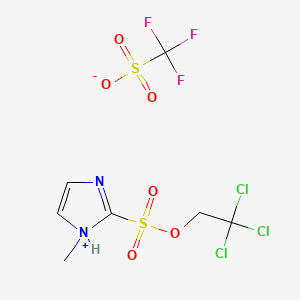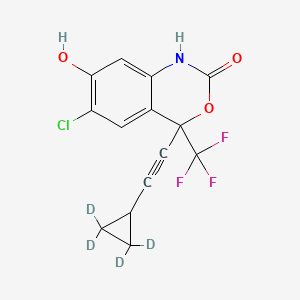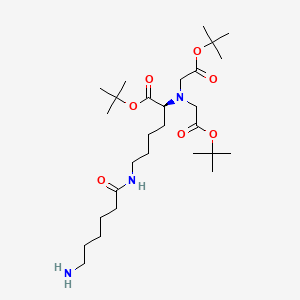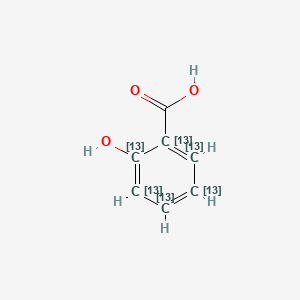
Acide salicylique-13C6
Vue d'ensemble
Description
6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid, also known as 13C-labeled Salicylic acid, is a compound where some carbon atoms in the salicylic acid molecule are replaced by the 13C isotope. This labeling allows for the tracing and study of the metabolic pathways and pharmacokinetics of salicylic acid in vivo. 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a white crystalline powder with a characteristic odor, and it is almost insoluble in water but soluble in ethanol, ether, and acidic solutions .
Applications De Recherche Scientifique
6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and transformations of salicylic acid in various chemical reactions.
Biology: In biological research, 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid helps in studying the metabolic processes and interactions of salicylic acid within living organisms.
Medicine: It is used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of salicylic acid in the body.
Industry: 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is used in the development and testing of pharmaceuticals, particularly in the study of drug metabolism and the development of new drugs
Mécanisme D'action
Target of Action
Salicylic Acid-13C6, a variant of Salicylic Acid (SA), primarily targets key enzymes and proteins involved in plant immunity and stress responses . It interacts with transcription factors, altering gene expression, and is instrumental in controlling the expression of pathogenesis-related (PR) genes through nonexpressor of PR genes 1 (NPR1) proteins .
Mode of Action
Salicylic Acid-13C6 modulates the activity of cyclooxygenase-1 (COX-1) enzyme to decrease the formation of pro-inflammatory prostaglandins . It may competitively inhibit prostaglandin formation . Its antirheumatic (nonsteroidal anti-inflammatory) actions are a result of its analgesic and anti-inflammatory mechanisms .
Biochemical Pathways
Salicylic Acid-13C6 is synthesized from chorismate, derived from the shikimate pathway . Two SA biosynthetic pathways have been elucidated in plants, namely, the isochorismate synthase (ICS) and the phenylalanine ammonia-lyase (PAL) pathways .
Pharmacokinetics
After oral administration, Salicylic Acid-13C6 is rapidly absorbed and hydrolyzed to salicylic acid by nonspecific esterases in the liver and, to a lesser extent, the stomach . Both aspirin and salicylic acid are bound to serum albumin and distributed in the synovial cavity, central nervous system, and saliva . The serum half-life of salicylic acid is dose-dependent .
Result of Action
Salicylic Acid-13C6 plays a critical role in plant immunity against biotrophic and hemibiotrophic pathogens . It also impacts wider cellular functions through crosstalk with other plant hormones . It executes its many functions through intricate regulation at multiple steps .
Action Environment
Environmental factors such as climate change, which imposes several abiotic stresses on crop production systems, can influence the action of Salicylic Acid-13C6 . These abiotic stresses include extreme temperatures, drought, and salinity, which expose agricultural fields to more vulnerable conditions and lead to substantial crop yield and quality losses .
Safety and Hazards
Orientations Futures
Recent developments in salicylic acid biology research indicate that it plays an important role in regulating plant disease resistance and abiotic stress tolerance . Future research on the involvement of circadian rhythm-, autophagy-, and viral RNA silencing-related genes in SA-mediated plant defense is predicted .
Analyse Biochimique
Biochemical Properties
Salicylic Acid-13C6, like its parent compound, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it directly and irreversibly inhibits COX-1 and COX-2, decreasing the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Cellular Effects
Salicylic Acid-13C6 impacts various types of cells and cellular processes. It influences cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For example, it plays important signaling roles in resistance against biotrophic and hemi-biotrophic phytopathogens .
Molecular Mechanism
The molecular mechanism of Salicylic Acid-13C6 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily reducing the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Salicylic Acid-13C6 change over time. It has a limited shelf life, and its stability and degradation over time have been studied . The solubility values are enhanced with mass fraction of each DES and temperature .
Dosage Effects in Animal Models
The effects of Salicylic Acid-13C6 vary with different dosages in animal models . For instance, the salicylic ester of acetic acid, aspirin (acetylsalicylic acid), is available in several different dosage forms for various animals .
Metabolic Pathways
Salicylic Acid-13C6 is involved in several metabolic pathways. It is synthesized from chorismate, which is derived from the shikimate pathway . It also undergoes several modifications to carry out specific functions .
Transport and Distribution
Salicylic Acid-13C6 is transported and distributed within cells and tissues. The intercellular and long-distance transport along phloem depends on the presence or absence of SA . As a result of sucrose influx in heterotrophic tissues, the content of sucrose in the sink organs may increase .
Subcellular Localization
The subcellular localization of Salicylic Acid-13C6 and its effects on activity or function have been studied. For instance, the MPK3 protein, which has sustained MPK3 activity and accumulation, can affect its subcellular localization .
Méthodes De Préparation
The preparation of 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the synthesis and reaction of a compound labeled with the 13C isotope with salicylic acid. The carbon atoms are exchanged through appropriate reaction conditions to obtain the 13C-labeled salicylic acid . Industrial production methods often involve the use of advanced techniques to ensure the precise incorporation of the 13C isotope into the salicylic acid molecule.
Analyse Des Réactions Chimiques
6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions similar to those of ordinary salicylic acid. These reactions include:
Oxidation: Salicylic acid can be oxidized to produce compounds such as catechol and quinones.
Reduction: Reduction reactions can convert salicylic acid to salicylaldehyde or salicyl alcohol.
Common reagents and conditions used in these reactions include strong acids like sulfuric acid, acetic anhydride, and various oxidizing and reducing agents. The major products formed from these reactions include aspirin, catechol, and salicylaldehyde .
Comparaison Avec Des Composés Similaires
6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is unique due to its 13C labeling, which allows for detailed tracing and study of its metabolic pathways. Similar compounds include:
Salicylic Acid: The non-labeled form of the compound, widely used in pharmaceuticals and skincare products.
Acetylsalicylic Acid (Aspirin): A derivative of salicylic acid used as an analgesic and anti-inflammatory drug.
Salicylic Acid-d4: A deuterium-labeled form of salicylic acid used in similar metabolic studies
These compounds share similar chemical properties and applications but differ in their labeling, which provides unique advantages for specific research purposes.
Propriétés
IUPAC Name |
6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSDEFSMJLZEOE-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676140 | |
| Record name | 2-Hydroxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.077 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189678-81-6 | |
| Record name | 2-Hydroxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



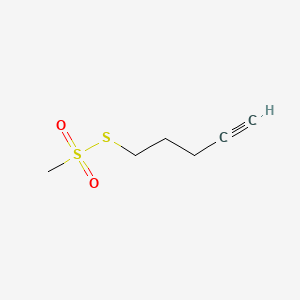
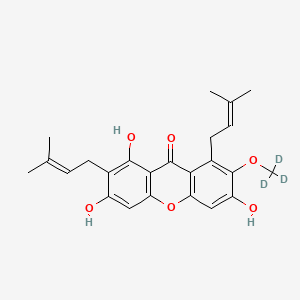

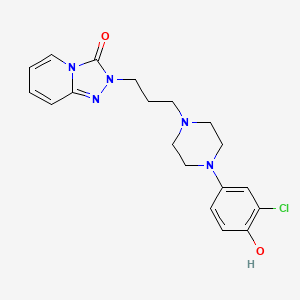
![5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B563789.png)
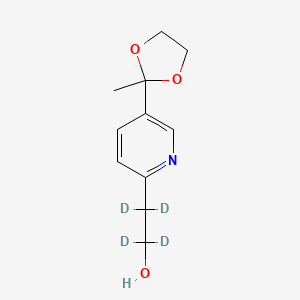
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
